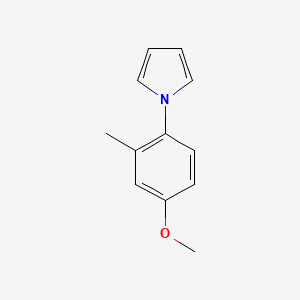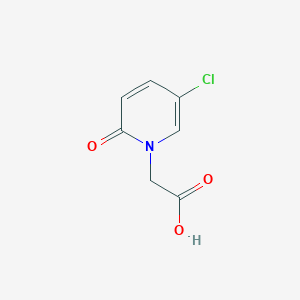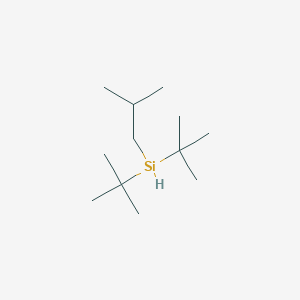
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a methylidene-pent-4-en-1-yl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 2-methylidenepent-4-en-1-yl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, to form substituted products.
Addition: The double bond in the methylidene-pent-4-en-1-yl group can participate in addition reactions with electrophiles like hydrogen halides or halogens to form addition products.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)pyridine: This compound has a similar structure but contains a pyridine ring instead of a piperazine ring. It exhibits different chemical and biological properties due to the presence of the nitrogen atom in the aromatic ring.
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)indole: This compound contains an indole ring, which imparts different reactivity and biological activity compared to the piperazine derivative.
1-Methyl-4-(2-methylidenepent-4-EN-1-YL)benzene: This compound has a benzene ring, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
91211-40-4 |
|---|---|
Formule moléculaire |
C11H20N2 |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylidenepent-4-enyl)piperazine |
InChI |
InChI=1S/C11H20N2/c1-4-5-11(2)10-13-8-6-12(3)7-9-13/h4H,1-2,5-10H2,3H3 |
Clé InChI |
WQAGPOYEHCKLHC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


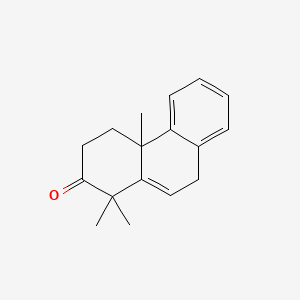

![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)

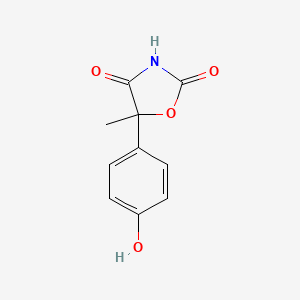
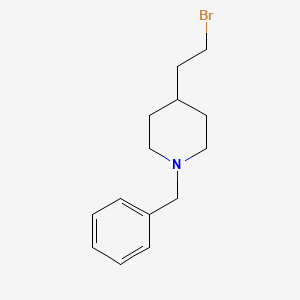
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)


